N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide
CAS No.: 34523-31-4
Cat. No.: VC3917978
Molecular Formula: C13H13NO3S
Molecular Weight: 263.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34523-31-4 |
|---|---|
| Molecular Formula | C13H13NO3S |
| Molecular Weight | 263.31 g/mol |
| IUPAC Name | N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C13H13NO3S/c1-14(11-7-9-12(15)10-8-11)18(16,17)13-5-3-2-4-6-13/h2-10,15H,1H3 |
| Standard InChI Key | KEXHDBRVBCNPPY-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=CC=C2 |
| Canonical SMILES | CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The IUPAC name N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide reflects its bifunctional structure: a benzenesulfonamide core substituted with a methyl group at the nitrogen atom and a hydroxyphenyl group at the para position . The SMILES notation (CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O) and InChIKey (GMOBYFRCKHKXDW-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Physicochemical Characteristics
Key physicochemical parameters include:
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Solubility: Moderate in polar solvents like dimethyl sulfoxide (DMSO), as evidenced by its use in biological assays .
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Stability: Resistant to hydrolysis under acidic conditions, a trait common to sulfonamides.
Synthesis and Characterization
Spectroscopic Characterization
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FT-IR Spectroscopy: Key absorption bands include:
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¹H NMR (DMSO-d₆): Signals at δ 7.79–6.55 (aromatic protons), δ 4.7 (N–H), and δ 2.24 (CH₃) .
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Mass Spectrometry: Molecular ion peak at m/z 263.31 confirms the molecular weight.
Biological Activities
Antimicrobial Efficacy
N-(4-Hydroxyphenyl)-N-methylbenzenesulfonamide derivatives exhibit broad-spectrum antimicrobial activity. Table 1 compares inhibition zones (mm) against bacterial and fungal strains :
| Compound | E. coli | K. pneumoniae | S. aureus | S. pyogenes | A. niger | C. albicans |
|---|---|---|---|---|---|---|
| 4 | 4 | 8 | 2 | 4 | 8 | 9 |
| 5 | 6 | 10 | 2 | 6 | 7 | 10 |
| 7 | 18 | 15 | 8 | 18 | 15 | 14 |
| Ampicillin | 24 | 25 | 22 | 26 | – | – |
Derivatives with azide and triazole moieties (e.g., Compound 7) show enhanced activity, rivaling standard antibiotics like ampicillin .
Enzyme Inhibition Mechanisms
Sulfonamides mimic natural substrates, competitively inhibiting enzymes such as carbonic anhydrase and dihydropteroate synthase. This property underpins their use in drug development for conditions like glaucoma and bacterial infections.
Industrial and Market Applications
Pharmaceutical Intermediates
As of 2025, N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide is a key intermediate in synthesizing antimicrobial and anti-inflammatory agents. The global market for sulfonamide derivatives is projected to grow at a CAGR of 4.8%, driven by rising antibiotic resistance .
Regional Production Trends
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